[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate [5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 139112-45-1
VCID: VC0152710
InChI: InChI=1S/C33H44N6O14/c1-13-23(27(46)22-18(11-50-32(34)47)33(48-6)30-19(37-30)10-39(33)25(22)26(13)45)35-9-7-8-21(44)38-31-24(36-14(2)40)29(52-17(5)43)28(51-16(4)42)20(53-31)12-49-15(3)41/h18-20,24,28-31,35,37H,7-12H2,1-6H3,(H2,34,47)(H,36,40)(H,38,44)
SMILES: CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCCC(=O)NC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Molecular Formula: C33H44N6O14
Molecular Weight: 748.7 g/mol

[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate

CAS No.: 139112-45-1

Main Products

VCID: VC0152710

Molecular Formula: C33H44N6O14

Molecular Weight: 748.7 g/mol

[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate - 139112-45-1

CAS No. 139112-45-1
Product Name [5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate
Molecular Formula C33H44N6O14
Molecular Weight 748.7 g/mol
IUPAC Name [5-acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C33H44N6O14/c1-13-23(27(46)22-18(11-50-32(34)47)33(48-6)30-19(37-30)10-39(33)25(22)26(13)45)35-9-7-8-21(44)38-31-24(36-14(2)40)29(52-17(5)43)28(51-16(4)42)20(53-31)12-49-15(3)41/h18-20,24,28-31,35,37H,7-12H2,1-6H3,(H2,34,47)(H,36,40)(H,38,44)
Standard InChIKey ZRPXANWPZVSJIZ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCCC(=O)NC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Canonical SMILES CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCCC(=O)NC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Synonyms MC 62
MC-62
N-((2-acetamide-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl)aminocarbonyl)propylmitomycin C
PubChem Compound 164418
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator